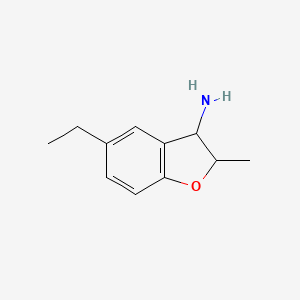![molecular formula C12H19NO B13305965 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butanol backbone, with a 2-methylphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-methylbenzylamine with 4-chlorobutan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methylbenzylamine attacks the electrophilic carbon of the chlorobutanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkylation can be achieved using alkyl halides, while acylation can be performed using acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-{[(2-Methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar structure but lacks the 2-methylphenylmethyl substituent.
2-Methyl-4-phenyl-2-butanol: Contains a phenyl group instead of the amino group.
N-Methyl-2-phenylpropan-2-amine: Similar amine structure but with different substituents.
Uniqueness
4-{[(2-Methylphenyl)methyl]amino}butan-2-ol is unique due to the presence of both the amino and hydroxyl functional groups, as well as the 2-methylphenylmethyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-[(2-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10-5-3-4-6-12(10)9-13-8-7-11(2)14/h3-6,11,13-14H,7-9H2,1-2H3 |
InChI-Schlüssel |
VLDLVZOOWSEWJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CNCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


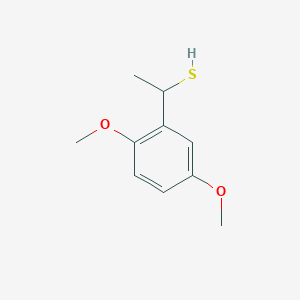

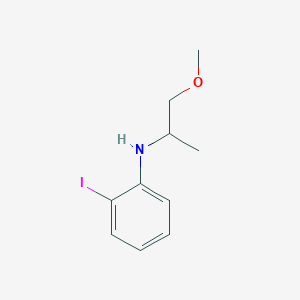
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
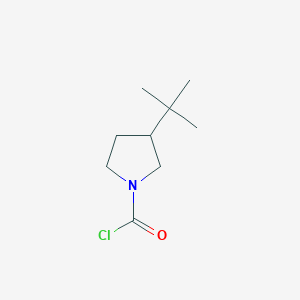
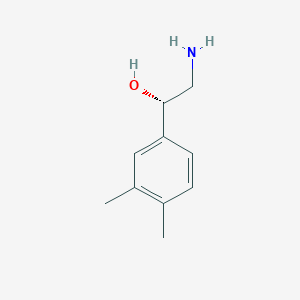
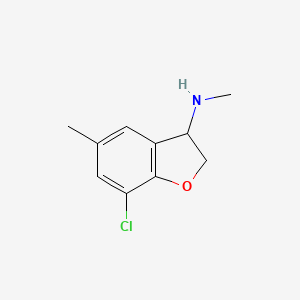
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
